molecular formula C23H20Cl2N2O5S B297648 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B297648
M. Wt: 507.4 g/mol
InChI Key: LVNIWYQGDDJVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AG-1478, and it belongs to the family of tyrosine kinase inhibitors.

Mechanism of Action

AG-1478 acts by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, which are involved in cell proliferation, survival, and migration. AG-1478 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AG-1478 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. AG-1478 has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

AG-1478 has several advantages for lab experiments. It is a selective inhibitor of EGFR tyrosine kinase, which makes it an ideal tool for studying the role of EGFR in cancer and other diseases. AG-1478 has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, AG-1478 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in some experimental setups. It also has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

AG-1478 has several potential future directions for research. One direction is the development of new analogs of AG-1478 with improved pharmacokinetic and pharmacodynamic properties. Another direction is the study of the role of EGFR in other diseases, such as diabetes and cardiovascular disease. AG-1478 may also be studied in combination with other drugs for cancer treatment to improve its efficacy. Finally, AG-1478 may be studied for its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease.

Synthesis Methods

The synthesis of AG-1478 involves the reaction of 2-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, and the product is obtained after purification by column chromatography. The overall yield of AG-1478 is around 40%.

Scientific Research Applications

AG-1478 has been extensively studied for its potential therapeutic applications in cancer treatment. It is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. AG-1478 has shown promising results in inhibiting the proliferation of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

properties

Product Name

2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Molecular Formula

C23H20Cl2N2O5S

Molecular Weight

507.4 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C23H20Cl2N2O5S/c24-17-5-8-19(9-6-17)33(29,30)27(14-16-3-1-2-4-20(16)25)15-23(28)26-18-7-10-21-22(13-18)32-12-11-31-21/h1-10,13H,11-12,14-15H2,(H,26,28)

InChI Key

LVNIWYQGDDJVLH-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN(CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN(CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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